An In-depth Technical Guide to the Core Chemical Properties of Piperidin-4-amine-d5
An In-depth Technical Guide to the Core Chemical Properties of Piperidin-4-amine-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidin-4-amine-d5 is the deuterated analog of piperidin-4-amine, a versatile building block in medicinal chemistry. The piperidine (B6355638) scaffold is a key structural motif in a multitude of pharmaceutical agents due to its favorable pharmacokinetic properties.[1] The introduction of deuterium (B1214612) at specific positions can offer advantages in drug development, primarily by altering the metabolic profile of the compound, potentially leading to improved pharmacokinetic properties.[2] This technical guide provides a comprehensive overview of the core chemical properties of Piperidin-4-amine-d5, including its physicochemical characteristics, synthesis, and the biological context of its non-deuterated counterpart. Given the limited availability of experimental data for the deuterated species, this guide will leverage data from piperidin-4-amine as a close surrogate, a standard and accepted practice in the field.
Physicochemical Properties
The defining difference between Piperidin-4-amine-d5 and its non-deuterated analog is the increased molecular weight due to the presence of five deuterium atoms. Other physicochemical properties are generally expected to be very similar.
Core Properties of Piperidin-4-amine-d5
| Property | Value | Source |
| Chemical Name | 4-Aminopiperidine-3,3,4,5,5-d5 | [3] |
| CAS Number | 1219803-60-7 | [2][3][4] |
| Molecular Formula | C₅H₇D₅N₂ | [2][3] |
| Molecular Weight | 105.19 g/mol | [2] |
| Isotopic Enrichment | 98 atom % D | [4] |
| Appearance | Not explicitly stated; likely a liquid or low-melting solid | - |
| Storage | 2-8°C Refrigerator | [3] |
Comparative Properties of Piperidin-4-amine (Non-deuterated)
| Property | Value | Source |
| CAS Number | 13035-19-3 | [5] |
| Molecular Formula | C₅H₁₂N₂ | [5] |
| Molecular Weight | 100.16 g/mol | [5] |
| XLogP3-AA | -0.6 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Topological Polar Surface Area | 38.1 Ų | [5] |
| GHS Hazard Statements | H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage) | [5] |
Synthesis of Piperidin-4-amine Derivatives
The synthesis of piperidin-4-amine and its derivatives, including deuterated analogs, is most commonly achieved through the reductive amination of a protected piperidone precursor. The use of an N-Boc (tert-butyloxycarbonyl) protecting group is a standard strategy to ensure selectivity and prevent side reactions.
General Synthetic Workflow
The synthesis can be conceptualized as a two-stage process: reductive amination followed by deprotection.
Caption: General workflow for the synthesis of 4-aminopiperidine derivatives.
Experimental Protocol: Reductive Amination of N-Boc-4-piperidone
This protocol describes a general procedure for the synthesis of N-Boc-protected 4-aminopiperidine derivatives, which can be adapted for the synthesis of the title compound by using a deuterated amine source or subsequent H/D exchange.
Materials:
-
N-Boc-4-piperidone
-
Amine (e.g., ammonia or a primary amine)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a stirred solution of N-Boc-4-piperidone (1.0 eq) in DCM or DCE, add the amine (1.1-1.5 eq). If the amine is a salt, a base such as triethylamine (B128534) may be added.
-
The mixture is stirred at room temperature for 30-60 minutes to facilitate the formation of the imine or enamine intermediate.[6]
-
Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise. Acetic acid (1.0-1.2 eq) can be added to catalyze imine formation.[6][7]
-
The reaction mixture is stirred at room temperature overnight. The progress of the reaction is monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
-
The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude N-Boc-4-aminopiperidine derivative.
-
Purification is typically performed by flash column chromatography.
Experimental Protocol: N-Boc Deprotection
Materials:
-
N-Boc-4-aminopiperidine derivative
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or other base for neutralization
Procedure:
-
The N-Boc-protected piperidine derivative is dissolved in DCM.
-
An excess of TFA or a solution of 4M HCl in dioxane is added, typically at 0°C, and the mixture is stirred at room temperature.[6][7]
-
The reaction is monitored by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
The reaction mixture is concentrated under reduced pressure.
-
The residue is carefully neutralized with a base (e.g., saturated NaHCO₃ solution or NaOH solution).
-
The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated to afford the final 4-aminopiperidine derivative.
Biological Context and Signaling Pathways
Role in Drug Discovery
The 4-aminopiperidine scaffold is a versatile building block for the synthesis of compounds targeting various biological pathways. Its derivatives have shown potential as:
-
Antifungal Agents: By targeting ergosterol (B1671047) biosynthesis.[9]
-
Anticancer Agents: Through dual inhibition of the Hedgehog (Hh) and ERK signaling pathways.[10][]
-
Anti-HIV Agents: As CCR5 receptor antagonists, which inhibit viral entry.[12]
-
Hepatitis C Virus (HCV) Assembly Inhibitors: A 4-aminopiperidine scaffold has been identified as a potent inhibitor of HCV proliferation.[13]
Illustrative Signaling Pathway Involvement: Hedgehog and ERK
Derivatives of 4-aminopiperidine have been designed as dual inhibitors of the Smoothened (SMO) receptor in the Hedgehog pathway and the ERK pathway, which are often dysregulated in cancer.
Caption: Inhibition of Hedgehog and ERK pathways by 4-aminopiperidine derivatives.
Conclusion
Piperidin-4-amine-d5 is a valuable isotopically labeled compound for use in drug discovery and development, particularly in pharmacokinetic and metabolic studies. While direct experimental data for the deuterated form is limited, the well-established chemistry and pharmacology of its non-deuterated analog, piperidin-4-amine, provide a strong foundation for its application. The synthetic routes, primarily involving reductive amination of N-Boc-4-piperidone, are robust and adaptable. The diverse biological activities associated with the 4-aminopiperidine scaffold underscore the potential of its deuterated form in the development of novel therapeutics with optimized properties. This guide provides researchers with the essential information to effectively utilize Piperidin-4-amine-d5 in their scientific endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. 4-Piperidinamine | C5H12N2 | CID 424361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. chemrevlett.com [chemrevlett.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and biological evaluation of novel 4-aminopiperidine derivatives as SMO/ERK dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
